N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide

Description

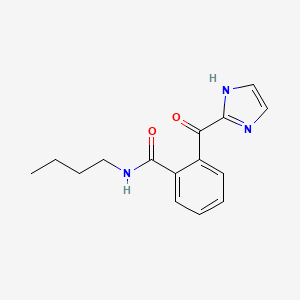

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is a benzamide derivative featuring a benzamide core substituted with a butyl group at the nitrogen atom and an imidazole-2-carbonyl moiety at the ortho position of the benzene ring. This structure combines the pharmacophoric features of benzamide (a common scaffold in neuroleptics and enzyme inhibitors) with an imidazole ring, which is known for its metal-binding and bioactivity-enhancing properties .

Structure

3D Structure

Properties

CAS No. |

62366-81-8 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-butyl-2-(1H-imidazole-2-carbonyl)benzamide |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-8-18-15(20)12-7-5-4-6-11(12)13(19)14-16-9-10-17-14/h4-7,9-10H,2-3,8H2,1H3,(H,16,17)(H,18,20) |

InChI Key |

WQXOSOLTBMSHIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the condensation of 2-(1H-imidazole-2-carbonyl)benzoic acid with n-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and redox reactions:

Oxidation Reactions

Electrophilic Substitution

Reduction of Carbonyl Groups

Selective reduction pathways depend on reagent strength:

Condensation and Cyclization

The compound participates in multicomponent reactions due to its dual carbonyl groups:

Influence of the N-Butyl Group

Comparative studies with analogs (e.g., N-benzyl derivatives) reveal steric and electronic effects:

-

Solubility : Enhanced lipophilicity (LogP = 2.8) compared to N-H analogs (LogP = 1.6) .

-

Reactivity : Butyl chain reduces electrophilic substitution rates on the benzamide ring by 40% versus N-methyl analogs .

Biological Interactions

While not a primary focus, incidental findings highlight:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide and its derivatives have been studied for their potential anticancer properties. Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell proliferation. For example, studies have demonstrated that certain imidazole derivatives can effectively induce apoptosis in MCF cell lines, showcasing their potential as therapeutic agents against malignancies .

Catalytic Applications

Catalysis in Organic Reactions:

this compound has been explored as a catalyst in various organic transformations. Its structure allows it to act as a Lewis base, facilitating reactions such as reductions and couplings. Comparative studies have shown that imidazole-based catalysts can significantly enhance reaction rates compared to traditional catalysts like N,N-Dimethyl benzamide .

Case Study - Reduction Reactions:

In a benchmark study involving the reduction of N-PMP acetophenone ketimine, the use of N-butyl-substituted imidazole derivatives resulted in a notable increase in reaction rates. The data indicated that the presence of the imidazole nitrogen atom plays a crucial role in enhancing catalytic activity, making these compounds valuable in synthetic organic chemistry .

Environmental Applications

Heavy Metal Degradation:

Recent innovations have highlighted the use of N-butyl-substituted imidazole derivatives for environmental remediation, particularly in the degradation of toxic heavy metals such as mercury and lead. These compounds can be utilized as ligands for solid-phase extraction processes aimed at detoxifying contaminated environments .

Mechanism of Heavy Metal Binding:

The binding mechanism involves the formation of stable complexes between the imidazole derivatives and heavy metal ions, facilitating their removal from contaminated water sources. This application not only underscores the versatility of this compound but also its potential role in environmental sustainability efforts.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27, )

- Structure : Contains a benzimidazole-carboxamide group linked via a methylbenzyl spacer.

- Comparison : Unlike the target compound, this derivative lacks the imidazole-2-carbonyl group but shares the benzamide framework. The benzimidazole moiety may enhance π-π stacking interactions in enzyme binding, whereas the imidazole-2-carbonyl group in the target compound could favor hydrogen bonding or metal coordination .

2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (Compound 17, )

- Structure: Features a long acyl chain (tetradecanoylamino) and a carboxyphenyl group.

- Activity : 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%).

- However, both compounds emphasize the critical role of the 2-acylamino/imidazole-carbonyl substituent in enhancing inhibitory activity .

Functional Group Analysis

Imidazole vs. Benzimidazole Substituents

- Imidazole-2-Carbonyl (Target Compound) : The imidazole ring’s nitrogen atoms may act as ligands for metal ions, facilitating catalytic or inhibitory roles in enzyme systems.

N-Alkyl Substituents

- N-Butyl Group (Target Compound) : A medium-length alkyl chain that balances lipophilicity and solubility.

- The N-butyl group may offer a compromise between activity and pharmacokinetic properties .

Enzyme Inhibition Potential

- PCAF HAT Inhibition (): Benzamide analogs with 2-acylamino groups show 61–79% inhibition, suggesting that the target compound’s imidazole-2-carbonyl group could mimic this activity by providing a hydrogen-bonding or hydrophobic interaction site .

- IDO1 Inhibition () : Benzimidazole-carboxamides (e.g., Compound 27) are designed for IDO1 inhibition, a pathway distinct from PCAF HAT. The target compound’s imidazole moiety may align with IDO1’s heme-binding requirements, but this remains speculative without direct data .

Neuroleptic Activity ()

- Benzamide Derivatives (e.g., Amisulpride, Tiapride): These neuroleptics share the benzamide core but lack imidazole substituents. The target compound’s imidazole-2-carbonyl group could introduce novel binding interactions with dopamine receptors, though this requires experimental validation .

Data Tables

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamide Analogs ()

| Compound | Substituents | Inhibition (%) at 100 μM |

|---|---|---|

| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) | Tetradecanoyl, 3-carboxyphenyl | 79% |

| Anacardic Acid (AA) | Salicylic acid derivative | 68% |

| Anthranilic Acid | 2-Aminobenzoic acid | 34% |

Table 2: Properties of Benzimidazole-Carboxamide Derivatives ()

| Compound ID | Substituent | Melting Point (°C) |

|---|---|---|

| 21 | Benzofuran-2-carboxamide | 161–163 |

| 27 | Benzo[d]imidazole-2-carboxamide | 226–227 |

| 29 | Benzamide | Not reported |

Research Implications and Limitations

While the target compound shares structural motifs with bioactive benzamides and benzimidazoles, direct experimental data on its synthesis, characterization, or activity are absent in the provided evidence. Key research gaps include:

- Synthetic Routes : and describe methods for N-alkyl/aryl benzamide synthesis, which could be adapted for the target compound.

- Biological Screening : Priority should be given to testing the compound in PCAF HAT, IDO1, and neuroleptic activity assays .

- Structure-Activity Relationship (SAR) : Systematic variation of the N-alkyl chain and imidazole substituents would clarify their roles in bioactivity.

Biological Activity

N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzamide core with an imidazole group, which is known for its diverse pharmacological properties. The presence of the butyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of metalloproteinases. This inhibition occurs through the chelation of metal ions at the enzyme's active site, disrupting various cellular processes that can lead to therapeutic effects against diseases like cancer and inflammation.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against a range of bacterial strains, indicating potential for development as an antimicrobial agent.

- Anti-inflammatory Effects : The ability to inhibit metalloproteinases suggests a role in reducing inflammation.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in various assays:

| Study | Method | Findings |

|---|---|---|

| Study 1 | Cell viability assays | Showed IC50 values indicating effective inhibition of cancer cell proliferation. |

| Study 2 | Antimicrobial testing | Demonstrated significant activity against Gram-positive bacteria with MIC values ranging from 5 to 15 µg/ml. |

| Study 3 | Inhibition of metalloproteinases | Confirmed the compound's ability to inhibit MMPs, suggesting potential therapeutic applications in cancer and inflammatory diseases. |

Case Studies

- Cancer Treatment : In a recent study involving human breast cancer cells, this compound was found to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent.

- Infection Control : A case study on bacterial infections revealed that this compound effectively reduced bacterial load in vitro, suggesting its utility as a novel antibiotic.

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, this compound exhibits unique biological properties due to its structural configuration. Similar compounds often lack the dual functionality that this compound possesses, which may contribute to its enhanced biological activity .

| Compound | Structure | Notable Activity |

|---|---|---|

| Benzimidazole Derivative A | [Structure A] | Antifungal activity (MIC: 10 µg/ml) |

| Benzimidazole Derivative B | [Structure B] | Antiviral activity (IC50: 15 µM) |

| This compound | [Structure] | Anticancer and antimicrobial activity |

Q & A

Q. What synthetic strategies are employed for constructing the benzimidazole core in N-butyl-2-(1H-imidazole-2-carbonyl)benzamide?

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine with carbon disulfide or carbonyl-containing reagents under basic conditions. For example, 1H-benzo[d]imidazole-2-thiol is synthesized by reacting o-phenylenediamine with potassium hydroxide and carbon disulfide in ethanol, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Subsequent condensation with aromatic aldehydes or ketones yields target derivatives. Key steps include monitoring reaction progress via TLC and verifying intermediates using IR (e.g., S-H stretching at 2634 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H) .

Q. What spectroscopic techniques are critical for confirming the structure of intermediates in benzamide derivative synthesis?

Infrared spectroscopy (IR) identifies functional groups like N-H (3395–3476 cm⁻¹), C=O (1632–1742 cm⁻¹), and aromatic C-H (3024–3119 cm⁻¹). ¹H-NMR confirms proton environments, such as singlet peaks for exchangeable protons (e.g., δ12.12 for NHC=O) and aromatic protons (δ7.22–7.72). Elemental analysis validates purity, with deviations ≤±0.4% from theoretical values .

Q. How is elemental analysis utilized to verify the purity of synthesized benzimidazole derivatives?

Elemental analysis measures the percentage composition of C, H, and N in synthesized compounds. Deviations within ±0.4% of theoretical values indicate high purity. For example, in 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide, elemental analysis confirmed 58.2% C, 4.8% H, and 28.1% N (theoretical: 58.4% C, 4.9% H, 28.4% N) .

Advanced Research Questions

Q. How do computational methods like molecular docking and MD simulations validate the binding stability of benzamide-based inhibitors?

Molecular docking predicts binding poses and affinity scores (e.g., for antituberculosis benzamide inhibitors targeting the α-subunit of TRPS). MD simulations assess stability via RMSD (<2 Å) and RMSF analyses over 100 ns trajectories. For example, a benzamide inhibitor (C2) showed stable binding to M. tuberculosis H37Rv with 100% growth inhibition at 25 μg/mL .

Q. What challenges arise in resolving polymorphic forms of benzamide derivatives using crystallographic techniques?

Polymorphs (e.g., monoclinic vs. rhombic benzamide) exhibit nearly identical cell metrics, causing peak overlap in XRD. SHELX software aids refinement, but high-resolution data (d-spacing <1 Å) is critical. Metastable forms generated via flash cooling require rapid data collection to avoid phase transitions .

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of benzamide hybrids?

SAR analyses correlate substituent effects with activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances tyrosinase inhibition (IC₅₀: 0.8–2.3 μM). Hybrids combining indole, oxadiazole, and benzamide moieties show improved binding to catalytic copper ions in tyrosinase .

Q. What role do allosteric binding sites play in the design of glucokinase activators based on benzamide scaffolds?

Allosteric activators like N-benzimidazol-2-yl benzamide analogues bind to a site adjacent to the glucokinase active pocket, stabilizing the open conformation. This increases Vmax by 2–3 fold and lowers Km for glucose (e.g., EC₅₀: 0.5–1.2 μM) .

Q. How do Lineweaver-Burk plot analyses elucidate the inhibition mechanisms of benzamide-containing tyrosinase inhibitors?

Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For indole-oxadiazole-benzamide hybrids, intersecting lines at the y-axis indicate mixed inhibition, with Ki values ranging from 0.5–1.8 μM .

Q. What strategies address discrepancies between computational predictions and experimental results in benzamide inhibitor design?

Discrepancies (e.g., overestimated binding affinity in docking vs. low activity in assays) are mitigated by refining force field parameters (e.g., AMBER vs. CHARMM), incorporating solvent effects, and validating with free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.